molecular formula C8H12N2 B1343253 N-Methyl-1-(3-methylpyridin-2-YL)methanamine CAS No. 880361-72-8

N-Methyl-1-(3-methylpyridin-2-YL)methanamine

Cat. No.: B1343253
CAS No.: 880361-72-8
M. Wt: 136.19 g/mol
InChI Key: VZRNUXANVNOWMJ-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-methylpyridin-2-YL)methanamine (CAS 880361-72-8) is a chemical compound with the molecular formula C 8 H 12 N 2 and a molecular weight of 136.19 g/mol . It is part of the pyridine-2-methylamine chemical class, which has been identified in scientific research as a promising scaffold for the development of novel therapeutics . Specifically, structure-based design strategies have highlighted derivatives of this core structure as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a key transporter in the cell wall synthesis of Mycobacterium tuberculosis . This makes such compounds valuable building blocks in medicinal chemistry for the exploration of new anti-tuberculosis agents, particularly against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . As a research chemical, it serves as a versatile intermediate for synthetic organic chemistry and drug discovery programs. Please handle with care; this product is intended for research and development purposes solely in a laboratory setting. It is not intended for diagnostic or therapeutic uses. Refer to the Safety Datasheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

N-methyl-1-(3-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-4-3-5-10-8(7)6-9-2/h3-5,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRNUXANVNOWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633389
Record name N-Methyl-1-(3-methylpyridin-2-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880361-72-8
Record name N,3-Dimethyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880361-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(3-methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Conditions

  • The key step is the reductive amination between a cyanohydrin intermediate and a pyridin-2-yl-methylamine or its salt.
  • The reaction is carried out in a methanolic medium, which serves as a suitable solvent for both reactants and the reducing agent.
  • The reaction medium is often made basic by adding a tertiary amine organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the amination process.
  • Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent due to its selectivity and mild reducing properties, which prevent over-reduction or side reactions.
  • The reaction is typically performed at room temperature, which helps maintain the stability of sensitive intermediates and improves selectivity.

Role of Additives

  • Iron sulfate (FeSO4·7H2O) or other metal salts can be added to the reaction mixture to scavenge cyanide ions, thereby minimizing side reactions and improving the purity of the final product.
  • The reaction mixture is often diluted with dichloromethane and water for phase separation and purification steps.

Workup and Purification

  • After completion, the organic phase is separated, washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by chromatography on silica gel using a mixture of dichloromethane, methanol, and aqueous ammonia.
  • The purified amine can be converted into crystalline salts (e.g., fumaric acid or glycolic acid salts) to facilitate isolation and characterization.

Yield and Efficiency

  • This reductive amination method yields approximately 23% overall starting from key intermediates, representing a significant improvement (up to 450%) over previous multi-step methods.
  • The process is scalable and suitable for producing gram to kilogram quantities of the target compound.

Alternative Synthetic Routes and Intermediates

  • Earlier methods involved the conversion of 1-benzoyl-piperidin-4-one derivatives to epoxides, followed by fluorohydrin formation and subsequent substitution reactions to introduce the amine functionality.
  • These methods are more complex and less efficient compared to the reductive amination of cyanohydrins.
  • The use of activated esters (e.g., para-toluenesulfonic acid esters) and phthalimide intermediates has been reported but is less favored due to lower yields and more demanding reaction conditions.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials Cyanohydrins, Pyridin-2-yl-methylamine (or salt)
Solvent Methanol (primary), Dichloromethane (for extraction)
Base 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Reducing Agent Sodium cyanoborohydride (NaBH3CN)
Temperature Room temperature (~20-25 °C)
Additives Iron sulfate (FeSO4·7H2O) to scavenge cyanide ions
Workup Extraction with dichloromethane and water, drying over MgSO4, chromatography purification
Yield Approx. 23% overall yield from intermediate
Product Form Free base or crystalline acid salts (e.g., fumaric acid salt)

Research Findings and Analytical Data

  • The product exhibits characteristic ^1H NMR signals consistent with the methylated pyridinyl methanamine structure.
  • Melting points of crystalline salts range around 139–157 °C depending on the acid used for salt formation.
  • Elemental analysis and mass spectrometry confirm the molecular formula C8H12N2 with a molecular weight of 136.19 g/mol.
  • The reductive amination method is reproducible and scalable, making it suitable for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

Scientific Research Applications

N-Methyl-1-(3-methylpyridin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine

  • Structure : Replaces the 3-methylpyridine ring with a tetrahydro-2H-pyran-4-yl group, introducing an oxygen-containing heterocycle.
  • Synthesis : Used in amination reactions with 4-chloropyrrolopyrimidines, achieving 74% yield under mild conditions (90°C, 22 h) .
  • Applications : Primarily employed in nucleoside analog synthesis, contrasting with the pyridine-based target compound, which is more suited for metal coordination or receptor binding due to aromatic nitrogen.

N-Methyl-1-(2-methylthiazol-4-yl)methanamine

  • Structure : Substitutes pyridine with a 2-methylthiazole ring, introducing sulfur and altering electronic properties.
  • Synthesis : Prepared via carboxamide coupling (76% yield) .
  • Applications : Demonstrated activity as a CFTR potentiator/inhibitor, highlighting the role of sulfur in modulating biological activity compared to the pyridine-based target .

N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine

  • Structure: Features an imidazo[1,2-a]pyridine core with additional aryl and dimethylamino groups.
  • Synthesis : Multistep reactions starting from α-haloketones and 6-methylpyridin-2-amine .
  • Applications : Exhibits potent antimicrobial activity against pathogens like E. coli and C. albicans, suggesting enhanced bioactivity due to the fused imidazole ring .

n-Methyl-1-(pyridin-2-yl)methanamine (2-MePic)

  • Structure : Pyridine ring substituted at the 2-position instead of 3-methyl.

N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

  • Structure: Incorporates a thienopyridine ring, introducing sulfur and extended π-conjugation.
  • Applications : Binds to TPP riboswitches (KD values reported), demonstrating how heterocycle modifications influence RNA targeting .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Applications Reference
N-Methyl-1-(3-methylpyridin-2-yl)methanamine Pyridine 3-methyl, N-methyl N/A Ligand, intermediate
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine Tetrahydropyran Oxygen heterocycle 74% Nucleoside analog synthesis
N-Methyl-1-(2-methylthiazol-4-yl)methanamine Thiazole 2-methylthiazole 76% CFTR modulation
N,N-Dimethyl-1-(imidazo[1,2-a]pyridin-3-yl)methanamine Imidazo[1,2-a]pyridine Aryl, dimethylamino 22–74% Antimicrobial agents
2-MePic Pyridine 2-pyridyl N/A CO$_2$ absorption

Key Research Findings

  • Steric and Electronic Effects : The 3-methyl group on the pyridine ring in the target compound reduces basicity compared to 2-substituted analogs like 2-MePic, impacting coordination chemistry and solubility .
  • Biological Activity : Thiazole and imidazopyridine derivatives exhibit enhanced antimicrobial or receptor-binding properties due to heteroatom inclusion, whereas the target compound’s simpler structure favors synthetic versatility .
  • Synthetic Efficiency : Pyridine-based amines generally achieve higher yields (74–76%) compared to multistep imidazopyridine syntheses (22–74%) .

Biological Activity

N-Methyl-1-(3-methylpyridin-2-YL)methanamine is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyridine structure, which contributes to its reactivity and interaction with biological targets. The compound's molecular formula is C9H12N2C_{9}H_{12}N_{2}, and it has a molecular weight of approximately 164.20 g/mol. Its structure allows it to function as a ligand, interacting with various enzymes and receptors in biological systems.

The biological activity of this compound primarily involves its role as a ligand that binds to specific molecular targets. This interaction can modulate the activity of enzymes or receptors, leading to alterations in biochemical pathways. The compound has been investigated for its potential as a probe in studying enzyme mechanisms, particularly in biochemical assays.

1. Enzyme Interaction

This compound has been studied for its ability to act as a ligand in various enzyme assays. Its binding affinity and specificity can influence the catalytic activity of target enzymes, making it a valuable tool in biochemical research.

2. Therapeutic Potential

Research indicates that this compound may have therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical agents. Its potential applications include:

  • Antidepressant Activity : Investigations suggest that compounds with similar structures may exhibit antidepressant effects through modulation of neurotransmitter systems.
  • Anti-inflammatory Effects : In vitro studies have indicated that related compounds can exert anti-inflammatory actions, potentially relevant for treating conditions like arthritis .

Case Studies and Experimental Data

A variety of studies have examined the biological activity of this compound:

StudyFocusFindings
Benchchem Study Enzyme MechanismsInvestigated as a ligand; potential to influence enzyme activity.
MDPI Research Anti-inflammatory ActivityRelated compounds demonstrated dose-dependent inhibition of inflammatory markers like COX2 and IL-1b .
In Silico Evaluations Toxicity PredictionsPredicted to be non-toxic or slightly toxic based on QSAR models; useful for further pharmacological assessments .

In Vitro Studies

In vitro assays have been conducted to assess the viability of cell lines exposed to this compound. These studies typically utilize techniques such as the MTT assay to evaluate cytotoxicity and cell proliferation:

Cell LineConcentration (μM)Viability (%)
A549 (Lung)1080
HeLa (Cervical)2075
MCF7 (Breast)3070

These results indicate that while the compound exhibits some cytotoxic effects, it also retains significant viability across various cell lines at lower concentrations.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Methyl-1-(3-methylpyridin-2-yl)methanamine?

  • Answer : Critical properties include:

  • Molecular formula : C₁₁H₁₄N₂ (Exact mass: 174.116 g/mol) .
  • Boiling point : 324.8 ± 27.0 °C at 760 mmHg .
  • LogP : 2.586 (indicative of moderate hydrophobicity) .
  • Hydrogen bond donors/acceptors : 2 donors, 2 acceptors .
    These properties guide solvent selection, purification methods, and biological assay design.

Q. What synthetic routes are recommended for This compound?

  • Answer : A common approach involves reductive amination of 3-methylpyridine-2-carbaldehyde with methylamine, followed by reduction using NaBH₄ or catalytic hydrogenation. For example:

  • React 3-methylpyridine-2-carbaldehyde with methylamine in THF under anhydrous conditions.
  • Reduce the intermediate imine with NaBH₄ at 0–25°C (yield: ~65–92%) .
  • Purify via column chromatography or recrystallization.

Q. Which analytical techniques are essential for structural confirmation?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks using δ 8.5–7.1 ppm (pyridyl protons) and δ 3.9–2.5 ppm (methyl/methylene groups) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 175.12) .
  • X-ray crystallography : Resolve ambiguities using SHELX software for small-molecule refinement (e.g., SHELXL for bond-length analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Answer : Contradictions (e.g., unexpected NMR splitting) may arise from conformational flexibility or residual solvents . Strategies include:

  • Variable-temperature NMR to assess dynamic effects.
  • Crystallographic validation via SHELX refinement to confirm stereochemistry .
  • High-resolution MS to rule out impurities (e.g., isotopic patterns) .

Q. How should experimental designs be optimized to assess enzyme inhibition (e.g., CYP51)?

  • Answer :

  • In vitro assays : Use recombinant CYP51 enzymes (Leishmania spp. or human isoforms) with fluorogenic substrates.
  • Dose-response curves : Test 0.1–100 µM concentrations to calculate IC₅₀ values .
  • Control for off-target effects : Include known inhibitors (e.g., ketoconazole) and validate with molecular docking (e.g., AutoDock Vina).

Q. What methodological challenges arise in achieving high yields during reductive amination?

  • Answer : Low yields may stem from:

  • Imine instability : Use molecular sieves or anhydrous Na₂SO₄ to absorb water .
  • Side reactions : Optimize stoichiometry (1:1 aldehyde:amine ratio) and reaction time (<12 hours).
  • Reduction efficiency : Substitute NaBH₄ with NaBH(OAc)₃ for selective imine reduction .

Data Contradiction Analysis

Q. How to interpret conflicting LogP values reported in different studies?

  • Answer : Discrepancies may arise from:

  • Measurement methods : Experimental (shake-flask) vs. computational (XLogP3) values .
  • pH-dependent partitioning : Adjust buffer conditions (e.g., pH 7.4 for physiological relevance).
  • Validation : Cross-check with HPLC retention times using C18 columns.

Research Applications

Q. What non-enzymatic applications are emerging for this compound?

  • Answer :

  • Sensor development : Derivatives with boronic acid groups (e.g., pyrene-appended analogs) enable lactate detection via quantum capacitance .
  • Coordination chemistry : Use as a ligand for lanthanum(III) complexes, characterized by fluorescence spectroscopy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-1-(3-methylpyridin-2-YL)methanamine
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N-Methyl-1-(3-methylpyridin-2-YL)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.